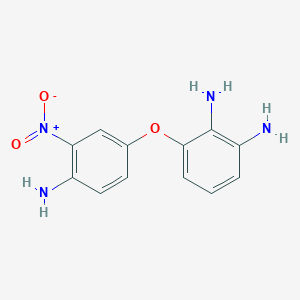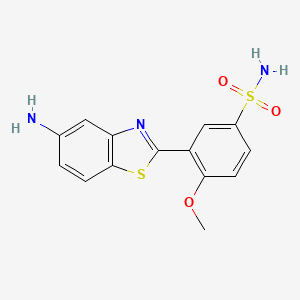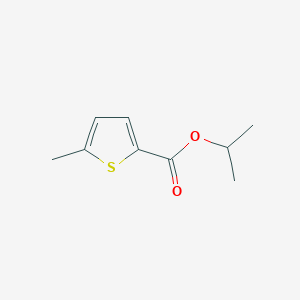![molecular formula C26H12N4 B13865266 12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene” is a highly complex organic compound characterized by its intricate polycyclic structure. Compounds of this nature often exhibit unique chemical and physical properties due to their extensive ring systems and multiple functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of various ring systems and the introduction of nitrogen atoms at specific positions. Common synthetic routes may include:
Cyclization reactions: To form the multiple ring systems.
Amination reactions: To introduce nitrogen atoms into the structure.
Functional group transformations: To achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as chromatography or crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to introduce oxygen-containing functional groups.
Reduction: To reduce specific functional groups or ring systems.
Substitution: Where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as models for understanding complex reaction mechanisms or as building blocks for synthesizing other complex molecules.
Biology and Medicine
In biology and medicine, these compounds might be investigated for their potential biological activity. They could act as enzyme inhibitors, receptor agonists or antagonists, or as scaffolds for drug development.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or advanced composites, due to their unique structural properties.
Mécanisme D'action
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Affecting their activity.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Modulating signaling pathways: Altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other polycyclic or aza-polycyclic compounds with extensive ring systems and multiple nitrogen atoms. Examples could be:
- Azulene derivatives
- Porphyrins
- Phthalocyanines
Uniqueness
What sets “12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene” apart is its specific arrangement of rings and nitrogen atoms, which may confer unique chemical reactivity and physical properties.
Propriétés
Formule moléculaire |
C26H12N4 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene |
InChI |
InChI=1S/C26H12N4/c1-5-13-6-2-10-16-19(13)15(9-1)23-21-22-25(28-27-23)17-11-3-7-14-8-4-12-18(20(14)17)26(22)30-29-24(16)21/h1-12H |
Clé InChI |
GOQTYSBYNRIQAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=NN=C5C6=CC=CC7=C6C(=CC=C7)C8=NN=C(C3=CC=C2)C4=C58 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)
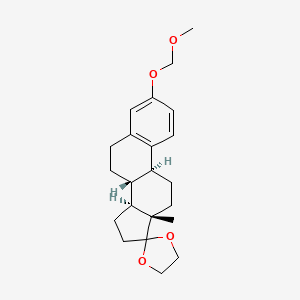
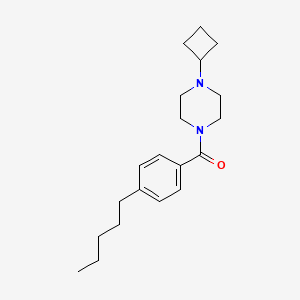
![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
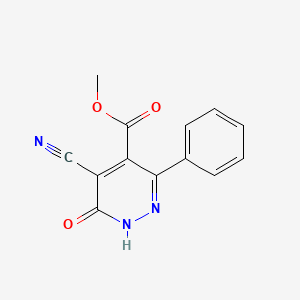
![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)
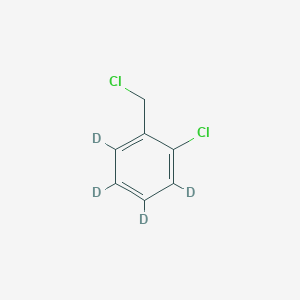
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)

